Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives, which this compound is a part of, have a wide range of pharmacological activities . They have been used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and choleretic agents . Some derivatives have also shown potent antihypertensive, antihistaminic, and anticancer activities .
Mode of Action
It is known that quinazolinone derivatives can directly affect ion channels or indirectly influence the synthesis, metabolism, or function of neurotransmitters or receptors that control channel opening and closing .
Biochemical Pathways
These might include pathways related to pain perception, inflammation, fluid balance, nerve signal transmission, muscle relaxation, sedation, bronchodilation, bile production, blood pressure regulation, histamine response, and cell growth .
Result of Action
One study has shown that a similar compound was tested against the caco cell line in vitro, and it showed some level of anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents.
Thioether-containing compounds: Such as thioacetamide derivatives, which have various biological activities.
Uniqueness
Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is unique due to its specific structural features, such as the presence of both a quinazoline moiety and a thioether group
Properties
IUPAC Name |
ethyl 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-18(24)14-26-20-22-17-11-7-6-10-16(17)19(23-20)21-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIJWTRPWXBNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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